Light Yellow JN

説明

Overview of Light Yellow JN as a Synthetic Chemical Compound

This compound is recognized in chemical literature as a synthetic organic pigment. Chemically, it is classified as a diarylide yellow pigment, a class of compounds known for their vibrant and stable color properties. Its primary chemical identity is often recorded under the synonym Pigment Yellow 16. The molecular structure of this compound features diarylide groups, which are crucial to its characteristic yellow hue and its stability. While its predominant application has historically been as a colorant in various industries, including inks and plastics, recent academic interest has shifted towards exploring its other physicochemical properties.

Fundamental Characteristics as a Stable Light-Yellow Luminescent Nanophosphor

Emerging research has begun to investigate this compound not just as a pigment, but as a potential luminescent material. Some commercial sources describe it as a synthetic nanophosphor characterized by a stable, light-yellow luminescence. This suggests that when produced in nanocrystalline form, the compound may exhibit phosphorescent properties. The stability of its luminescence is a key characteristic, indicating its potential for applications requiring durable light-emitting materials. The study of materials like this compound as nanophosphors aligns with broader research into the synthesis of luminescent nanoparticles from both organic and inorganic compounds. researchgate.netbu.edu.eg

Significance in Advanced Materials Science and Optoelectronic Applications

The potential for this compound to function as a stable luminescent material positions it as a compound of interest in advanced materials science. sietjournals.comscivisionpub.comresearchgate.nettohoku.ac.jp The development of novel materials with specific optical and electronic properties is a cornerstone of this field. frontiersin.orgazom.comrsc.orgmdpi.comnih.govresearchgate.netmdpi.comd-nb.info Should the luminescent properties of this compound be well-characterized and controllable, it could find use in various optoelectronic devices. frontiersin.orgazom.comrsc.orgmdpi.comnih.govresearchgate.netmdpi.comd-nb.info For instance, materials with stable light-emitting capabilities are integral to the development of sensors, displays, and certain types of lighting. One patent document includes a synonym for this compound, "Permanent Yellow NCG (C.I. 20040)," in the context of components for electrostatic latent image bearers, hinting at its potential relevance in electrophotographic and optoelectronic technologies. researchgate.netmdpi.com

Contextualization within Tunable Luminescent Materials Research Trends

The investigation of this compound's luminescent properties is situated within the broader research trend of developing tunable luminescent materials. researchgate.netresearchgate.netrsc.org Scientists are increasingly focused on creating materials whose light-emitting properties, such as color and intensity, can be precisely controlled. researchgate.netresearchgate.netrsc.org This "tunability" is highly desirable for creating advanced optoelectronic devices with specific functionalities. The exploration of organic compounds like diarylide pigments for these applications is part of a larger effort to find alternatives to traditional inorganic phosphors, potentially offering advantages in terms of processability and cost.

Scope and Objectives of Scholarly Inquiry on this compound

The primary objective of scholarly inquiry into this compound is to move beyond its traditional role as a pigment and to fully characterize its potential as a functional material. Key research questions include:

What are the precise mechanisms that govern the luminescence of this compound, particularly in its nanophosphor form?

How can the synthesis of this compound be controlled to produce nanoparticles with consistent size, shape, and luminescent properties?

What are the specific photophysical properties of this compound, such as its excitation and emission spectra, quantum yield, and luminescence lifetime? ucl.ac.ukrsc.orgacs.org

How can this compound be integrated into optoelectronic device architectures to harness its luminescent capabilities?

Answering these questions will be crucial in determining the true potential of this compound in the field of advanced materials and optoelectronics.

特性

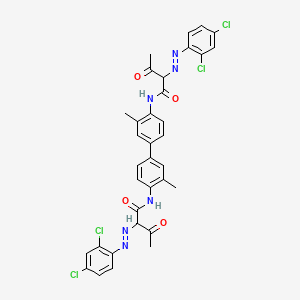

IUPAC Name |

2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYRCRXYIIGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021452 | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

726.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-28-2 | |

| Record name | Pigment Yellow 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pigment yellow 16 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 16 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3896P1A0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Light Yellow Jn

Conventional Synthetic Pathways and Associated Methodological Considerations

The traditional synthesis of Light Yellow JN is a multi-step process centered around a diazotization reaction followed by an azo coupling. google.comgoogle.comchemicalbook.com This method has been widely used but presents several process-related challenges.

Identification of Primary Precursors

The primary chemical precursors required for the conventional synthesis of this compound are:

Anthranilic Acid: This aromatic acid serves as the diazo component in the synthesis. patsnap.com

5-Acetoacetylaminobenzimidazolone (AABI): This compound acts as the coupling component. patsnap.commallakchemicals.com

Detailed Protocol for Multi-Stage Reaction Sequences

The conventional synthesis protocol for this compound involves distinct diazotization and azo coupling stages. google.comgoogle.com

Diazotization: The process begins with the diazotization of anthranilic acid. chemicalbook.com The dry powder of anthranilic acid is first dissolved in an acidic aqueous medium, typically using hydrochloric acid and water. google.comchemicalbook.com This solution is then cooled to a low temperature, generally between 0-5 °C. google.com A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt solution. chemicalbook.com

Azo Coupling: In a separate vessel, the coupling component, 5-acetoacetylaminobenzimidazolone (AABI), is dissolved in a strong alkaline aqueous medium, such as a sodium hydroxide solution. google.comchemicalbook.com The pH is then adjusted with an acid, causing the AABI to precipitate into a fine, pulp-like suspension. google.com The previously prepared cold diazonium salt solution is then slowly added dropwise to this vigorously stirred AABI suspension. google.comchemicalbook.com During this addition, a dilute solution of a weak base, like sodium acetate, is often added simultaneously to control the pH of the reaction mixture, keeping it between 5.5 and 6.5. patsnap.comgoogle.com This coupling reaction results in the formation of the crude this compound pigment slurry. chemicalbook.com The product is then subjected to further pigmenting treatments to obtain the final commercial-grade pigment. google.com

Table 1: Example Reagents for Conventional Synthesis

| Step | Reagent | Molar Amount (mol) |

|---|---|---|

| Diazotization | Anthranilic Acid | 0.0146 |

| Hydrochloric Acid (5M) | - | |

| Sodium Nitrite (NaNO₂) | 0.0153 | |

| Coupling | 5-Acetoacetylaminobenzimidazolone (AABI) | 0.0149 |

| Sodium Hydroxide (NaOH) | 0.0429 |

This table is based on a laboratory-scale synthesis example and reagent quantities will vary for industrial production. chemicalbook.com

Process-Related Challenges and Resource Intensiveness

The conventional synthetic pathway for this compound is associated with several challenges:

Reagent Consumption: The process requires significant quantities of acids and alkalis to control the pH at different stages, leading to higher consumption of raw materials and the generation of substantial wastewater. patsnap.comgoogle.com

Temperature Control Requirements: Strict temperature control, maintaining conditions between 0-5 °C, is critical, particularly during the diazotization step and the coupling reaction. google.com This necessitates the use of large amounts of ice, increasing operational costs and resource intensity. patsnap.comgoogle.com

Multi-Stage Complexity: The separation of the diazotization and coupling steps into a multi-stage process complicates the production technique and can lead to issues with the stability of the diazonium salt, which can decompose if not used promptly. google.com

Handling and Storage Implications of Precursor Materials

The primary precursors, anthranilic acid and 5-acetoacetylaminobenzimidazolone, require specific handling and storage conditions.

Anthranilic Acid: This compound should be stored in a cool, dry, well-ventilated area in tightly closed containers, protected from light. chemicalbook.compentachemicals.eu It is a combustible solid and can form explosive mixtures with air upon intense heating. pentachemicals.eusigmaaldrich.com Personal protective equipment, including gloves and eye protection, should be worn during handling to avoid skin and eye irritation. sigmaaldrich.comlps.org

5-Acetoacetylaminobenzimidazolone (AABI): AABI is typically a white to off-white crystalline powder. lookchem.comchemicalbook.com It should be stored sealed in a dry place at room temperature or, as some sources recommend, at 2-8°C. mallakchemicals.comchemicalbook.com It is incompatible with strong oxidizing or reducing agents and strong acids or alkalis. mallakchemicals.com

Advanced and Environmentally Conscious Synthetic Approaches

In response to the challenges of conventional methods, more advanced and environmentally friendly synthetic routes have been developed. These methods aim to simplify the process, reduce waste, and lower production costs. google.com

Development of Single-Stage Diazotization-Coupling Reaction Protocols

A significant advancement is the development of a single-stage, or "one-pot," synthesis method. google.com This approach overturns the traditional synthetic model for azo pigments. google.com

In this improved protocol, both the diazo component (anthranilic acid) and the coupling component (5-acetoacetylaminobenzimidazolone) are dissolved together in an alkaline aqueous solution, such as sodium hydroxide. google.comgoogle.com Nitrite, typically sodium nitrite, is then added to this same solution and stirred until fully dissolved. patsnap.comgoogle.com The diazotization and coupling reactions are then carried out simultaneously by adjusting the pH to a suitable range, often with the dropwise addition of an acid like hydrochloric or acetic acid. google.comgoogle.com

Table 2: Comparison of Conventional vs. Single-Stage Synthesis

| Feature | Conventional Method | Single-Stage Method |

|---|---|---|

| Number of Stages | Multi-stage (separate diazotization and coupling) | Single-stage ("one-pot") |

| Temperature | 0-5 °C (requires ice) | Room temperature or slightly elevated (e.g., 30-45 °C) |

| Reagent Use | High consumption of acid and alkali | Significantly reduced use of acid and alkali |

| Process Simplicity | Complex | Simplified |

| Waste Generation | High volume of wastewater | Greatly reduced production wastewater |

This table highlights the key advantages of the advanced single-stage process. patsnap.comgoogle.com

This single-stage method offers several advantages. Because the generated diazonium salt reacts immediately with the coupling component present in the same pot, the issue of diazonium salt decomposition is minimized. google.com Consequently, the strict low-temperature requirement of 0-5 °C is no longer necessary, and the reaction can proceed efficiently at room temperature or even be warmed to 30-45 °C. google.comgoogle.com This simplification of the production technique saves on cooling costs, reduces the consumption of acids and alkalis, and significantly decreases the amount of wastewater generated, leading to both economic benefits and a reduced environmental impact. patsnap.comgoogle.com

Innovative Precursor Preparation and Integration (e.g., Continuous Synthesis from Phthalimide and Sodium Hypohalite)

Modern synthetic methodologies for the pigment this compound, also known as C.I. Pigment Yellow 151, have shifted towards more integrated and efficient processes, departing from traditional multi-step approaches. patsnap.com A significant innovation lies in the preparation of the key precursor, anthranilic acid. Instead of starting with anthranilic acid powder, a novel method utilizes a continuous synthesis process to prepare a strong alkaline aqueous solution of anthranilic acid directly from phthalimide and a sodium hypohalite, such as sodium hypochlorite. patsnap.com

This technique circumvents the need to isolate, filter, and dry the anthranilic acid intermediate, which is a regulated precursor chemical, thereby simplifying procurement, transportation, and storage. patsnap.com The resulting alkaline anthranilic acid solution serves as the direct medium for the subsequent reaction steps. The coupling component, 5-acetoacetylaminobenzimidazolone (AABI), is dissolved directly into this solution without requiring an acid precipitation step. patsnap.com Following this, sodium nitrite is also added to the same mixture to facilitate the diazotization reaction. This integration of precursor synthesis and subsequent reaction steps into a single-stage, continuous flow process represents a substantial streamlining of the production sequence.

Table 1: Comparison of Conventional vs. Innovative Synthesis Routes

| Stage | Conventional Method | Innovative Method (Continuous Synthesis) |

|---|---|---|

| Diazo Component Prep | Start with dry anthranilic acid powder, dissolve in acidic media. | Continuously synthesize a strong alkaline solution of anthranilic acid from phthalimide and sodium hypohalite. patsnap.com |

| Coupling Component Prep | Dissolve 5-acetoacetylaminobenzimidazolone (AABI) in a separate alkaline solution, then precipitate as a fine pulp by adjusting pH. | Add AABI powder directly to the alkaline anthranilic acid solution and stir to dissolve. patsnap.com |

| Diazotization | Add sodium nitrite to the cooled, acidic anthranilic acid solution to form the diazonium salt. | Add sodium nitrite directly to the combined alkaline solution of anthranilic acid and AABI. |

| Coupling Reaction | Add the diazonium salt solution to the AABI suspension under strictly controlled low temperatures. | Perform diazotization and azo coupling simultaneously in a single stage by adding the mixed solution to a buffer. patsnap.com |

Optimization of Reaction Parameters for Enhanced Efficiency and Safety (e.g., pH Regulation, Ambient to Moderately Elevated Temperatures)

The optimization of reaction parameters is critical for enhancing the efficiency, safety, and consistency of this compound synthesis. Innovations in process control have allowed for significant improvements over conventional methods, which demanded stringent and energy-intensive conditions.

pH Regulation: A key optimization is the simultaneous execution of diazotization and azo coupling under precisely controlled pH conditions. The reaction is performed by adding the alkaline mixture of precursors into a weakly acidic buffer solution, maintaining a pH range of 3 to 6.5. patsnap.com This is actively managed by the simultaneous dropwise addition of a dilute acid to neutralize the incoming alkaline solution, ensuring the reaction proceeds within the optimal pH window. patsnap.com This single-stage pH management is a marked improvement over the drastic pH swings from strongly acidic to alkaline required in the traditional process.

Temperature Control: The innovative method eliminates the need for extensive cooling and large quantities of ice. The reaction can be effectively carried out at temperatures ranging from ambient to moderately elevated, typically between 0°C and 60°C. patsnap.com Specific examples show the reaction proceeding at 40°C, with a final heating step to between 60°C and 100°C to ensure completion. patsnap.com This contrasts sharply with the conventional method's reliance on maintaining a low-temperature environment of 0–5°C for both the diazotization and coupling steps.

These optimizations lead to enhanced operational efficiency and safety. The continuous flow synthesis and single-stage reaction improve throughput and yield a more consistent product. Furthermore, safety is improved by avoiding the handling of dry anthranilic acid powder, which reduces exposure risks for personnel.

Table 2: Comparative Analysis of Reaction Parameters

| Parameter | Conventional Method | Optimized Innovative Method |

|---|---|---|

| Temperature | Requires cooling to 0–5 °C for diazotization and coupling. | Operates at ambient to moderately elevated temperatures (e.g., 0-60 °C, 40 °C). patsnap.com |

| pH Control | Involves separate, distinct stages of strongly acidic and strongly alkaline conditions. | Simultaneous reaction in a controlled, weakly acidic range (pH 3–6.5). patsnap.com |

| Reagent Handling | Requires handling and storage of isolated, dry anthranilic acid powder. patsnap.com | Avoids isolation of anthranilic acid; precursor is generated and used in solution. |

| Process Staging | Multi-stage process with separate diazotization and coupling steps. | Single-stage process where diazotization and coupling occur simultaneously. patsnap.com |

Comparative Analysis of Environmental Footprint and Process Streamlining

A comparative analysis reveals that the innovative synthesis method for this compound offers substantial benefits in terms of both environmental impact and process efficiency when compared to the conventional route.

Process Streamlining: The conventional synthesis is a complex, multi-step procedure involving the difficult filtration and drying of intermediates. The innovative approach streamlines this into a "single-stage process". By generating the anthranilic acid precursor in-situ and using it directly, the method eliminates several operational steps, including the filtration, washing, and drying of the intermediate. This simplification not only accelerates the production cycle but also reduces capital and operational costs associated with equipment and energy. The adoption of a continuous flow synthesis model further enhances throughput and ensures greater product consistency.

Table 3: Environmental and Process Streamlining Comparison

| Aspect | Conventional Method | Innovative Method |

|---|---|---|

| Acid & Alkali Use | High consumption for separate reaction stages. | Significantly reduced. |

| Energy Consumption | High due to extensive cooling/ice usage for low temperatures. | Lowered by eliminating the need for extensive cooling. |

| Wastewater Generation | Produces large volumes of wastewater. | Wastewater production is minimized. |

| Process Steps | Complex, multi-stage process with intermediate isolation and drying. | Simplified, single-stage, continuous process. |

| Production Costs | Higher due to complex steps, energy, and raw material handling. | Reduced due to process simplification and lower energy/reagent use. |

| Safety & Handling | Involves handling of regulated and potentially hazardous dry powder intermediates. | Safer, as it avoids handling of the isolated anthranilic acid powder. |

Chemical Reactivity and Transformation Studies of Light Yellow Jn

Fundamental Chemical Reactions of Pigment Yellow 16 (Referenced as Analogous to Light Yellow JN)

Pigment Yellow 16 can undergo several types of chemical reactions, primarily targeting the azo linkages and the aromatic ring structures, which are fundamental to its color. These reactions include oxidation, reduction, and substitution, each capable of significantly altering the pigment's properties.

Oxidative Transformation Pathways and Resultant Products

The oxidative degradation of Pigment Yellow 16 leads to a breakdown of its molecular structure, resulting in a loss of color. The primary sites of oxidative attack are the azo bonds and the aromatic rings. Exposure to strong oxidizing agents or environmental factors like UV radiation and heat can initiate these transformations. chemrxiv.org

The degradation pathway typically involves the cleavage of the azo linkage, which disrupts the extensive conjugated system responsible for absorbing light in the blue region of the spectrum (thus appearing yellow). chemrxiv.org This breakdown leads to the formation of smaller, often colorless, aromatic compounds. For instance, under oxidative stress, the pigment can decompose into derivatives of the original precursor molecules: 2,4-dichloroaniline and N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide). nih.gov Further oxidation can lead to the opening of the aromatic rings and complete mineralization under harsh conditions. This stepwise degradation of the conjugated system can cause the color to fade or shift. chemrxiv.org

Reductive Alterations and Impact on Chromatic Properties

Reduction reactions profoundly impact the chromatic properties of Pigment Yellow 16 by altering its chromophore. The azo group is susceptible to reduction, which can happen in one of two primary ways:

Reduction to a Hydrazo Group : Mild reducing agents can convert the azo group (-N=N-) into a hydrazo group (-NH-NH-). This change shortens the conjugated system, leading to a significant change in color, often resulting in a lighter, less intense shade or complete decolorization.

Reductive Cleavage : Stronger reduction conditions can cleave the azo bond entirely, breaking the molecule into two separate amine fragments. For Pigment Yellow 16, this would yield 2,4-dichloroaniline and an amine derivative of the coupling component. This cleavage completely destroys the chromophore, leading to an irreversible loss of color.

The impact on chromatic properties is therefore directly linked to the degree of reduction and the disruption of the electron delocalization within the molecule.

Investigation of Reaction Mechanisms and Kinetic Considerations

Detailed mechanistic and kinetic studies on the transformation of Pigment Yellow 16 are not extensively detailed in publicly available literature. However, the reaction mechanisms can be inferred from the general principles of organic chemistry.

Oxidation Mechanism : Oxidative degradation likely proceeds through radical mechanisms, especially when initiated by UV light or heat. The reaction involves the formation of highly reactive radical species that attack the azo bridge and aromatic rings. With chemical oxidants, the mechanism would involve electron transfer from the pigment molecule to the oxidizing agent.

Reduction Mechanism : The reduction by a reagent like sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic nitrogen atoms of the azo group. clockss.org The reaction is often stepwise, proceeding through intermediate stages.

Kinetics : The kinetics of these reactions are influenced by several factors, including the concentration of the reactants, temperature, pH, and the presence of catalysts. google.com For instance, the rate of reduction or oxidation would be expected to increase with higher temperatures and reactant concentrations. The pH is particularly critical in aqueous media, as it can affect the protonation state of the pigment and the reactivity of the reagents. researchgate.net

Role of Specific Reagents (e.g., Potassium Permanganate, Sodium Borohydride, Acids, Bases) in Chemical Conversions

The choice of reagent dictates the type and outcome of the chemical transformation of Pigment Yellow 16.

Potassium Permanganate (KMnO₄) : As a powerful oxidizing agent, potassium permanganate will aggressively degrade Pigment Yellow 16. It will cleave the azo bonds and oxidize the aromatic rings, leading to complete decolorization. youtube.com In this redox reaction, the purple permanganate ion (MnO₄⁻) is reduced, typically to the colorless Mn²⁺ ion in acidic solutions or to a brown precipitate of manganese dioxide (MnO₂) in neutral or alkaline conditions. echemi.com

Sodium Borohydride (NaBH₄) : This is a selective reducing agent commonly used to reduce aldehydes, ketones, and, relevantly, azo compounds. researchgate.net Its reaction with Pigment Yellow 16 would target the azo groups, reducing them to hydrazo groups or cleaving them into amines, thereby destroying the pigment's color. clockss.org It is less aggressive than stronger reducing systems and is often used under controlled conditions for specific chemical modifications.

Acids and Bases : These reagents play a crucial role in controlling the reaction environment and can also act as reactants. Strong acids can protonate the nitrogen atoms in the azo linkage, which alters the electronic properties of the chromophore and can shift the color. Under harsh conditions, acids can catalyze the hydrolysis of the amide bonds. google.com Similarly, strong bases can deprotonate the amide or enolic protons, which also influences the conjugated system and color. researchgate.net The pH control by acids and bases is fundamental during the pigment's synthesis (diazotization and coupling reactions) and is equally important in its degradation pathways. google.com

Interactive Table: Summary of Chemical Transformations of this compound (Pigment Yellow 16)

| Reaction Type | Reagent(s) | Primary Site of Reaction | Effect on Chromatic Properties | Resultant Products (General) |

| Oxidation | Potassium Permanganate (KMnO₄), UV Light, Heat | Azo linkage (-N=N-), Aromatic Rings | Irreversible color loss (fading) | Cleavage products (e.g., substituted anilines, aromatic acids) |

| Reduction | Sodium Borohydride (NaBH₄) | Azo linkage (-N=N-) | Color change or complete decolorization | Hydrazo compounds or amine cleavage products |

| Substitution | Electrophiles (in the presence of a catalyst) | Aromatic Rings | Hue shift (color modification) | Functionally modified pigment molecules |

| Hydrolysis | Strong Acids (e.g., HCl), Strong Bases (e.g., NaOH) | Amide linkage (-CONH-) | Degradation, potential color change | Carboxylic acids and amines |

Advanced Material Science Applications of Light Yellow Jn

Integration into Optoelectronic Devices and Systems

The exploration of Light Yellow JN in optoelectronics is a niche but developing area of research. Its potential integration into various devices stems from its hypothesized luminescent properties.

This compound is described by some sources as a synthetic nanophosphor with stable light-yellow luminescence. This characteristic positions it as a candidate for use in various optoelectronic devices. In light-emitting diodes (LEDs), phosphors are crucial for converting the primary light from the semiconductor chip (usually blue or UV) into a broader spectrum of visible light, including yellow, to create white light or other colors. The stable yellow emission of this compound could be harnessed for this purpose.

In the field of sensors, fluorescent materials are often used as probes. A change in the luminescent properties of the material upon interaction with a specific analyte can be used for detection. While specific sensor applications for this compound are not widely documented, its luminescent nature suggests a potential for such uses. screenprintsupplies.com

Similarly, display technologies rely on materials that can emit light efficiently and with high color purity. The development of tunable luminescent materials is a key trend in this field, and this compound's characteristics align with these developmental goals.

Research on Tunable Luminescent Materials and Properties

The ability to tune the luminescent properties of a material is critical for its application in advanced technologies. Research in this area for materials like this compound focuses on understanding and manipulating its structure and composition.

It is hypothesized that this compound may have a wurtzite-type zinc silicate (Zn₂SiO₄) matrix, which is analogous to the well-known Mn²⁺-doped zinc silicate nanophosphors. Mn²⁺-doped zinc silicate is known for its bright yellow emission. screenprintsupplies.com The structural similarity suggests that this compound could function as a phosphor, but with key differences that result in its specific light-yellow hue.

| Feature | This compound (Hypothesized) | Mn²⁺-Doped Zinc Silicate |

| Host Matrix | Wurtzite-type Zinc Silicate (Zn₂SiO₄) | Wurtzite-type Zinc Silicate (Zn₂SiO₄) |

| Primary Emitter | Potentially co-dopants or different Mn²⁺ concentration | Mn²⁺ ions |

| Emission Color | Light Yellow | Bright Yellow |

This table is based on hypothesized structural similarities and observed properties.

The emission characteristics of a phosphor are highly dependent on the type and concentration of dopants. In the case of Mn²⁺-doped zinc silicate, the concentration of manganese ions directly impacts the luminescent intensity and can affect the quantum yield. screenprintsupplies.com For this compound, it is suggested that its lighter yellow hue, compared to the bright yellow of some Mn²⁺-doped phosphors, could be achieved by using lower concentrations of Mn²⁺ or by introducing co-dopants (such as Eu³⁺ or Ce³⁺) that modify the emission spectrum. The precise relationship between dopant concentrations and the resulting emission for this compound remains a subject for detailed investigation.

| Dopant Strategy | Potential Effect on Emission |

| Lower Mn²⁺ Concentration | Shift towards a lighter yellow hue |

| Co-doping with Eu³⁺, Ce³⁺, etc. | Modification of the emission spectrum, potentially leading to different shades of yellow or other colors |

This table illustrates the potential influence of dopant strategies on the emission of a zinc silicate-based phosphor.

Metastable phases in crystal structures can significantly enhance luminescent efficiency. The engineering of these phases is a strategy to customize the hue of a phosphor. For zinc silicate-based materials, different synthesis conditions can lead to the formation of various crystalline phases, some of which may be metastable. These phases can alter the local environment of the dopant ions, thereby influencing the energy levels and transition probabilities, which in turn affects the emission color and brightness. While specific research into metastable phase engineering for this compound is not detailed in available literature, it represents a viable pathway for tuning its luminescent properties for specific applications in LEDs and displays.

Biological and Biomedical Applications Research of Light Yellow Jn

Applications in Phototherapy and Laser-Based Medical Modalities

Light Yellow JN has been integral to advancements in laser therapy, especially in the development of ultrafast yellow lasers. These lasers have demonstrated considerable advantages in medical applications owing to their specific wavelength characteristics.

Development and Efficacy of Ultrafast Yellow Lasers (e.g., 570–596 nm Range)

Researchers have successfully developed compact and powerful ultrafast yellow lasers that operate within the 570 to 596 nm range. The technology, leveraging materials like this compound, has achieved significant performance benchmarks, making it suitable for clinical use. A key achievement in this area is a laser system that produces an output of over 1 W with extremely short 130 femtosecond pulses, all at a repetition rate of 80 MHz. This development is noted for its excellent beam quality and stability, which are critical for medical precision.

| Parameter | Value |

| Wavelength Range | 570–596 nm |

| Output Power | > 1 W |

| Pulse Duration | 130 femtoseconds |

| Repetition Rate | 80 MHz |

This interactive table summarizes the key performance characteristics of ultrafast yellow lasers developed for medical applications.

Therapeutic Utility in Specialized Medical Fields (e.g., Dermatology, Ophthalmic Surgery)

The specific wavelength of the yellow light produced is highly effective for a range of medical treatments, most notably in dermatology and eye surgery. The utility in these fields is directly linked to the interaction of this particular wavelength of light with biological tissues.

Photobiological Mechanisms and Selective Tissue Interaction (e.g., Hemoglobin Absorption, Thermal Damage Mitigation)

The therapeutic success of yellow lasers is largely due to their high absorption by hemoglobin, a key protein in red blood cells. This selective absorption allows for targeted treatment of blood vessels and vascular lesions, common in dermatological conditions, while minimizing damage to surrounding tissues. The ultrafast nature of the laser pulses further contributes to mitigating thermal damage, as the short duration of the pulses reduces the amount of heat that dissipates into the adjacent healthy tissue.

Antimicrobial Efficacy Investigations

Recent studies have brought to light the potential of yellow light, such as that produced using this compound technology, in controlling microbial populations in clinical settings. This application is of significant interest for its potential to reduce hospital-acquired (nosocomial) infections.

Impact on Airborne Microbial Populations in Controlled Clinical Environments

Research conducted in hospital wards has explored the effect of yellow light on the composition of airborne microbes. High-throughput sequencing of the microbial populations revealed that exposure to yellow light could significantly alter the diversity and abundance of airborne bacteria. These findings suggest that yellow light could be a valuable tool for infection control strategies within healthcare facilities.

Specific Reductions in Pathogenic Bacterial Abundance (e.g., Escherichia coli, Staphylococcus aureus)

The antimicrobial studies have identified that yellow light exposure leads to a significant reduction in the abundance of specific pathogenic bacteria. Notably, populations of Escherichia coli and Staphylococcus aureus, two common culprits in nosocomial infections, were observed to decrease significantly under these conditions.

| Microbial Species | Change in Abundance upon Yellow Light Exposure |

| Escherichia coli | Significant reduction |

| Staphylococcus aureus | Significant reduction |

This interactive table illustrates the observed impact of yellow light on specific pathogenic bacteria in a clinical setting.

No Biological Research Data Found for "this compound"

Following a comprehensive search for scientific literature, no studies or research data could be located regarding the biological or biomedical applications of the chemical compound "this compound." The searches confirm that "this compound" is a synonym for Pigment Yellow 16 (CAS No. 5979-28-2), an industrial pigment used in paints, inks, and plastics. chemicalbook.comguidechem.comnih.govchemicalbook.com

The existing documentation for this compound is limited to its chemical properties, manufacturing processes, and industrial uses. chemicalbook.comchemicalbook.com There is no available research in the public domain that addresses the specific topics requested for the article, namely:

Cellular Response and Proliferation Studies

Stimulation and Promotion of Healthy Skin Cell Proliferation

Without any scientific findings on these subjects, it is not possible to generate a factually accurate article that adheres to the provided outline. The creation of content, including data tables and research findings, would be unsubstantiated.

Environmental Aspects of Light Yellow Jn Manufacturing and Life Cycle

Analysis of Wastewater Generation and Environmental Hazards in Production

The manufacturing of azo dyes like Light Yellow JN is a multi-step chemical synthesis process that generates significant volumes of wastewater. This effluent is a complex mixture containing not only the dye itself but also various reagents, by-products, and auxiliary chemicals used during production. The textile industry, a primary consumer of this dye, further contributes to the pollution load, as a notable percentage of the dye does not fix to the fabric and is released into the wastewater during the dyeing process. mdpi.comresearchgate.net

Wastewater from dye production and application is typically characterized by high coloration, which can significantly impact aquatic ecosystems by reducing light penetration and thereby inhibiting the photosynthesis of aquatic plants. mdpi.comelectrochemsci.org The effluent also tends to have a high Chemical Oxygen Demand (COD), Biochemical Oxygen Demand (BOD), total dissolved solids (TDS), and an alkaline pH. iwaponline.com

The environmental hazards associated with this compound are linked to its chemical structure and properties. As a direct azo dye, it is designed to be water-soluble, which facilitates its dispersal in aquatic environments. ontosight.ai Key environmental concerns include:

Poor Biodegradability: Synthetic dyes are often resistant to degradation under natural conditions, leading to their persistence in the environment. ontosight.ai

Aquatic Toxicity: The dye and its by-products can be toxic to aquatic organisms. ontosight.aiscbt.com

Formation of Hazardous By-products: A significant concern with azo dyes is the potential for reductive cleavage of the azo bond (–N=N–), which can lead to the formation of aromatic amines. scbt.com Some of these aromatic amines are known or suspected carcinogens. scbt.com

Contamination of Water Bodies: The discharge of untreated or inadequately treated wastewater introduces these pollutants into rivers and streams, posing risks to both ecosystems and human health through the contamination of water sources. mdpi.comnetsolwater.com

The table below summarizes the key characteristics and environmental hazards of wastewater generated from processes involving this compound.

Table 1: Characteristics and Environmental Hazards of this compound Wastewater

| Characteristic/Hazard | Description | Potential Impact |

|---|---|---|

| High Coloration | Intense yellow color from unfixed dye. | Reduces light penetration in water, inhibiting photosynthesis in aquatic flora. mdpi.comelectrochemsci.org |

| High COD and BOD | High levels of organic pollutants requiring oxygen for decomposition. | Depletes dissolved oxygen in water bodies, harming aquatic life. iwaponline.com |

| Elevated pH | Wastewater is often alkaline (pH 9-11) due to process chemicals. mdpi.com | Alters the natural pH of receiving water bodies, affecting aquatic species. |

| Aromatic Amines | Potential breakdown products from the cleavage of the azo dye structure. | Some are carcinogenic and mutagenic, posing a long-term health risk. scbt.com |

| Poor Biodegradability | The dye's complex structure resists natural degradation processes. | Leads to persistence and accumulation in the environment. ontosight.ai |

| Aquatic Toxicity | The dye and associated chemicals can be directly harmful to aquatic life. | Can disrupt aquatic ecosystems and food chains. ontosight.aiscbt.com |

Strategies for Regulatory Compliance and Hazard Reduction in Industrial Synthesis

Addressing the environmental impact of this compound production requires a multi-faceted approach encompassing regulatory adherence, process optimization, and advanced wastewater treatment technologies. Regulatory frameworks such as the Occupational Safety and Health Administration (OSHA) standards and the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) provide guidelines for handling hazardous substances to ensure worker safety and environmental protection. ussteel.comosha.gov

Strategies for hazard reduction and regulatory compliance in the industrial synthesis of this compound focus on minimizing pollution at its source and effectively treating the generated waste streams.

Key strategies include:

Source Control and Process Optimization: Identifying and managing the sources of pollutants is a primary step. netsolwater.com This can involve optimizing the dyeing process to increase dye fixation rates, which reduces the amount of unreacted dye in the wastewater. dnu.dp.ua Developing technologies for the reuse of concentrated wastewater can also significantly minimize water consumption and dye discharge. dnu.dp.ua

Wastewater Treatment Technologies: Since conventional wastewater treatment methods are often insufficient for removing persistent synthetic dyes, more advanced techniques are employed. These include:

Physical/Chemical Methods:

Adsorption: Using adsorbents like activated carbon has proven effective in removing dyes from wastewater. scirp.org

Coagulation and Flocculation: This process involves adding chemicals (flocculants) to the wastewater to aggregate the dye molecules, which can then be removed through sedimentation. google.com

Advanced Oxidation Processes (AOPs): AOPs are highly effective in degrading complex organic molecules like dyes. researchgate.net These processes generate highly reactive hydroxyl radicals that can break down the dye into less harmful substances. Techniques include photocatalysis (e.g., using TiO2 nanoparticles) and Fenton/photo-Fenton processes. electrochemsci.orgresearchgate.net

Hazard Analysis and Critical Control Points (HACCP): Implementing a systematic approach like HACCP helps in identifying, evaluating, and controlling hazards throughout the production process. fda.gov This ensures that control measures are in place at critical points to prevent or minimize environmental release.

Regulatory Compliance: Adherence to national and international regulations is mandatory. This includes compliance with workplace safety standards for chemical handling, such as using appropriate personal protective equipment (PPE), and meeting effluent discharge limits set by environmental agencies. osha.goveuropa.eu For instance, regulations may classify the substance as hazardous, requiring specific labeling and handling protocols. europa.eu

The following table outlines various hazard reduction strategies and their mechanisms of action.

| Regulatory Adherence | Following established safety and environmental standards (e.g., OSHA, REACH). | Ensures safe handling, limits exposure, and controls effluent quality. ussteel.comosha.gov |

Industrial Process Optimization and Patent Landscape for Light Yellow Jn

Feasibility and Advantages of Optimized Industrial-Scale Synthesis

The industrial production of Light Yellow JN (C.I. Pigment Yellow 16) has traditionally relied on a conventional multi-step diazotization and coupling reaction. wikipedia.org However, optimized synthesis methods have demonstrated considerable feasibility and offer distinct advantages for large-scale manufacturing.

The conventional process involves dissolving a diazo component (like 2,4-dichloroaniline for Pigment Yellow 16) in an acidic medium, cooling it to low temperatures (typically 0–5 °C) with significant amounts of ice, and then adding sodium nitrite to form a diazonium salt solution. wikipedia.orgmdpi.com Separately, a coupling component (such as N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[acetoacetamide]) is dissolved in an alkaline solution. wikipedia.org The two solutions are then combined under controlled low-temperature and pH conditions to form the pigment. mdpi.com

An optimized, single-stage process presents a more efficient alternative. This method allows for the diazotization and azo coupling reactions to occur simultaneously in the same vessel under less stringent temperature controls (e.g., 0–60 °C). numberanalytics.com This eliminates the need for isolating the unstable diazonium salt and significantly reduces the dependency on extensive cooling, which is a major operational cost in the conventional method. google.com

The primary advantages of this optimized synthesis at an industrial scale include:

Reduced Energy Consumption: By operating at ambient or moderately elevated temperatures, the optimized process drastically cuts down on the energy required for cooling and manufacturing large quantities of ice. google.com

Simplified Process Flow: Combining the diazotization and coupling steps into a single stage streamlines the manufacturing workflow, reducing equipment needs and process time. google.com

Decreased Wastewater Generation: A simplified process with fewer intermediate steps and less reagent usage leads to a significant reduction in the volume and pollutant load of wastewater, lowering treatment costs and environmental impact. google.com

Improved Safety: Eliminating the need to handle and store intermediate diazonium salts, which can be unstable, enhances the operational safety of the manufacturing plant. acs.org

The table below summarizes the key differences and advantages of the optimized process over the conventional method for azo pigment synthesis.

Table 1: Comparison of Conventional vs. Optimized Synthesis Methods

| Parameter | Conventional Method | Optimized Single-Stage Method | Advantage of Optimization |

|---|---|---|---|

| Reaction Stages | Separate diazotization and coupling | Simultaneous diazotization & coupling | Simplified process, higher throughput |

| Temperature Control | Requires low temperatures (0–5 °C) | Operates at higher temperatures (0–60 °C) | Reduced energy and cooling costs |

| Ice Consumption | High | Minimal to none | Significant cost savings |

| Acid/Alkali Use | High | Significantly reduced | Lower raw material costs |

| Wastewater | High volume and pollutant load | Greatly reduced | Lower environmental impact & treatment cost |

| Process Complexity | Multi-step, complex control | Single-stage, simplified control | Improved operational efficiency |

Academic Review of Relevant Patent Literature (e.g., CN102391663A)

The Chinese patent CN102391663A, titled "Preparation method of C.I. pigment yellow 151," provides significant insight into the type of process optimizations being developed for azo pigments. google.com While this patent specifically details the synthesis of Pigment Yellow 151, the innovative methodology it describes is directly relevant to the production of other benzimidazolone-based pigments, including the family to which this compound belongs.

The patent addresses the shortcomings of the conventional preparation method, which it describes as consuming large amounts of acid, alkali, and ice, leading to high production costs and significant wastewater generation. google.com The core innovation presented in CN102391663A is a single-stage synthesis process with the following key features:

Direct Use of Anthranilic Acid Solution: The process starts with a strong alkaline solution of anthranilic acid, which is prepared from phthalimide. Crucially, it avoids the step of acid precipitation, filtration, and drying of the anthranilic acid powder, which is a feature of the conventional route. google.com

Combined Reactant Solution: The coupling component, 5-acetoacetylaminobenzimidazolone (AABI), is dissolved directly into this alkaline anthranilic acid solution. Sodium nitrite is then added to this same mixture. google.com

Simultaneous Diazotization and Coupling: The prepared mixture containing all reactants is then added to a weakly acidic solution at a significantly higher temperature range (40–60 °C) than the conventional method. By controlling the pH between 5.5 and 6.5 during the addition, the diazotization and coupling reactions proceed concurrently. google.com

This patented method effectively eliminates the need for low-temperature (0–5 °C) diazotization and the separate preparation of the coupling component suspension. The instability of the diazonium salt is managed by having it react as it is formed. The final pigment is then obtained through heating, filtration, washing, and drying. google.com The yield reported in an example embodiment of the patent is 98%. google.com

This approach represents a significant leap in manufacturing efficiency for this class of pigments. The principles of combining reaction steps and operating at higher temperatures to reduce resource consumption are applicable to the synthesis of related azo dyes and pigments, including this compound.

Economic Implications and Cost-Benefit Analysis of Production Methods

The economic viability of pigment production is heavily influenced by manufacturing costs, which include raw materials, energy, labor, and environmental compliance (e.g., wastewater treatment). The optimized synthesis methods for azo dyes like this compound offer substantial economic advantages over conventional batch processes.

A cost-benefit analysis reveals several key areas of economic improvement:

Reduced Production Costs: The primary economic benefit stems from a significant reduction in operational expenses. A study on continuous azo dye production suggests that such processes can be substantially cheaper than batch processes. google.com This is achieved by:

Lower Energy Costs: Eliminating the need for extensive cooling by operating at higher temperatures directly translates to lower electricity consumption. google.com

Reduced Material Costs: The optimized process consumes fewer acids and alkalis for pH adjustments. google.com

Lower Environmental Costs: Conventional dye synthesis produces large volumes of wastewater containing acids, alkalis, and residual chemicals, which is expensive to treat. google.com The optimized process greatly reduces wastewater generation, leading to lower treatment costs and easier compliance with environmental regulations. google.com

Increased Throughput and Efficiency: Simplified, single-stage, or continuous processes can lead to higher production throughput. acs.org This increases the output capacity of a manufacturing plant without a proportional increase in capital investment for new equipment.

The following table provides a qualitative cost-benefit analysis comparing the two production methods.

Table 2: Economic Cost-Benefit Analysis of Production Methods

| Cost/Benefit Factor | Conventional Method | Optimized Method | Economic Implication |

|---|---|---|---|

| Capital Expenditure | High (multiple reactors, large cooling systems) | Lower (simplified setup) | Reduced initial investment. |

| Energy Costs | High (due to refrigeration/ice) | Low (ambient/heated reaction) | Significant reduction in operating expenses. |

| Raw Material Costs | Higher (large quantities of acid/alkali) | Lower (reduced consumption) | Improved profit margins. |

| Water & Wastewater | High consumption and treatment costs | Low consumption and treatment costs | Reduced utility and compliance costs. |

| Labor Costs | Higher (complex, multi-stage process) | Lower (simplified, potential for automation) | Increased operational efficiency. |

| Production Yield | Good | High (e.g., 98% reported for PY 151) | Maximized output from raw materials. |

Advanced Analytical Techniques for Characterization of Light Yellow Jn

Spectroscopic Methodologies for Structural and Luminescent Characterization

Spectroscopic techniques are indispensable for probing the electronic and vibrational states of a material, providing critical insights into its optical properties and molecular framework.

UV-Visible Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique used to determine the optical properties of a material by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pacificbiolabs.comrsc.org For a compound that appears light yellow, it is expected to absorb light in the complementary violet-blue region of the spectrum, typically between 400 nm and 490 nm. msu.edulibretexts.org The position and shape of the absorption bands provide information about the electronic transitions within the compound.

For instance, analysis of a light yellow jeremejevite sample using UV-Vis spectroscopy revealed a distinct absorption edge at approximately 280 nm. researchgate.net The specific wavelength of maximum absorbance (λmax) is a key parameter derived from the spectrum. rsc.org In materials with extensive systems of conjugated π-electrons, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) becomes smaller, leading to absorption in the visible range. libretexts.org For a material like Light Yellow JN, UV-Vis analysis is crucial for quantifying its color properties and understanding its electronic structure.

Table 1: Wavelengths of Visible Light and Their Complementary Colors

| Color of Light | Wavelength (nm) | Complementary Color |

|---|---|---|

| Violet | 390-450 | Yellow |

| Blue | 450-495 | Orange |

| Green | 495-570 | Red |

| Yellow | 570-590 | Violet |

| Orange | 590-620 | Blue |

| Red | 620-750 | Green |

This table is based on data from sources pacificbiolabs.com and msu.edu.

Photoluminescence and Photoluminescence Excitation Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic properties of materials, particularly semiconductors and nanophosphors. renishaw.comhoriba.com The process involves exciting the material with photons of a specific energy, causing it to jump to a higher electronic state. As it relaxes and returns to a lower energy level, it emits light, or luminescence. horiba.com The resulting PL spectrum, a plot of emission intensity versus wavelength, reveals information about the material's band structure, defects, and impurities. renishaw.com

A "yellow band" luminescence is a known phenomenon in certain materials, such as Gallium Nitride (GaN), where a broad PL band is observed around 2.2 to 2.3 eV (corresponding to 540 nm to 563 nm). researchgate.netaps.org This emission is often attributed to the recombination of carriers at deep-level defects within the crystal structure. researchgate.net Studies on cadmium yellow pigments using PL spectroscopy with variable excitation fluences have shown that different laser intensities can selectively highlight distinct recombination pathways, distinguishing between near-band-edge (NBE) and trap-state (TS) emissions. bohrium.com For this compound, PL and Photoluminescence Excitation (PLE) spectroscopy would be essential for characterizing its emissive properties, determining its quantum yield, and identifying the nature of any luminescent centers or defects.

Vibrational Spectroscopies (e.g., FTIR, Raman) for Molecular Structure

Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the chemical bonds and molecular structure of a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the functional groups present. In a study of historical paints, FTIR analysis of a light yellow paint identified it as zinc yellow (ZnCrO₄·K₂O), based on characteristic absorption bands at 805, 878, and 942 cm⁻¹, which are attributed to the symmetric stretching mode of the Cr-O bond in the tetrahedral CrO₄²⁻ ion. mdpi.com Similarly, analysis of a yellowed emulsion layer on a photographic negative showed a distinct peak at 1106 cm⁻¹, corresponding to a sulphate group (SO₄), which was absent in the non-yellowed areas. researchgate.net

Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com The scattered light provides information about the vibrational modes in a system, making it useful for identifying pigments and characterizing crystalline structures. anton-paar.commdpi.com For example, Raman analysis of degraded yellow pigments has been used to identify the formation of sulfate compounds. mdpi.com In another study, Raman spectra of light yellow grains in a medieval mural, combined with elemental analysis, allowed for their identification. researchgate.net For this compound, a combination of FTIR and Raman spectroscopy would provide a detailed map of its chemical bonds and confirm its molecular identity and phase purity.

Table 2: Example FTIR Peak Assignments for Yellow Pigments

| Pigment/Material | Peak (cm⁻¹) | Assignment | Source |

|---|---|---|---|

| Light Yellow Paint (Zinc Yellow) | 805, 878, 942 | Symmetric stretching of Cr-O in CrO₄²⁻ | mdpi.com |

| Chrome Yellow (in a mixture) | 834, 852 | Cr-O vibrations | mdpi.com |

| Yellowed Emulsion Layer | 1106 | Sulphate (SO₄) group | researchgate.net |

Microscopic and Imaging Techniques for Nanomaterial Analysis

Electron Microscopy (e.g., SEM, TEM) for Morphology and Size Distribution

Electron microscopy offers significantly higher resolution than light microscopy, making it essential for nanomaterial analysis. uzh.ch

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan a sample's surface, generating images that reveal its surface topography and morphology. polymersolutions.comdelmic.com SEM analysis of synthesized yellow pigments has shown the formation of agglomerated, spherical particles. medcraveonline.com When coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS), it can also provide elemental composition maps of the sample. polymersolutions.comopenedition.org

Transmission Electron Microscopy (TEM) passes a beam of electrons through an ultra-thin sample to create an image. tescan-analytics.com TEM provides detailed information about particle size, size distribution, shape, and internal structure at the nanoscale. rsc.org For example, a cross-sectional TEM analysis of a yellow porous silicon layer determined its thickness to be approximately 65 nm and revealed a rough interface with the silicon substrate. researchgate.net Analysis of copper nanoparticles via TEM showed particle sizes ranging from 30 to 50 nm. medcraveonline.com For this compound, SEM would characterize the micromorphology and agglomeration state, while TEM would provide precise measurements of primary particle size and crystallinity.

Table 3: Typical Information Obtained from Electron Microscopy of Nanomaterials

| Technique | Information Provided | Example Finding | Source |

|---|---|---|---|

| SEM | Surface morphology, particle shape, agglomeration | Agglomerated spherical particles | medcraveonline.com |

| SEM-EDS | Elemental composition and mapping | Identification of pigments in paint layers | openedition.org |

| TEM | Particle size and distribution, internal structure, crystallinity | Particle size of 30-50 nm for Cu nanoparticles | medcraveonline.com |

Atomic Force Microscopy for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. suffolk.edu It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This allows for the characterization of surface topography, roughness, and other physical properties at the nanometer scale. suffolk.edumccrone.com

In the analysis of polymer blends, AFM phase imaging can differentiate between components with different material properties, where, for instance, rubber domains might appear as bright yellow regions against a purple thermoplastic matrix. mccrone.com AFM has also been used to study the nanostructure of collagen fibrils in skin samples, where areas of disrupted collagen appeared yellow under polarized light microscopy, and subsequent AFM imaging revealed irregular fibril morphology compared to healthy regions. researchgate.net For this compound nanoparticles, AFM would be used to obtain high-resolution topographical maps of individual particles or films, providing quantitative data on height, diameter, and surface roughness, which are crucial for applications where surface interactions are important.

Table 4: Representative Data from AFM Analysis

| Analysis Type | Parameter Measured | Typical Application | Source |

|---|---|---|---|

| Topography Imaging | Feature height, surface texture | Visualizing individual nanoparticles and surface defects | suffolk.edumccrone.com |

| Phase Imaging | Material property contrast (stiffness, adhesion) | Differentiating components in a polymer blend | mccrone.com |

| Quantitative Analysis | Root mean square (Sq) roughness, skewness (Ssk) | Quantifying the surface texture of thin films | suffolk.edu |

Chromatographic Separations for Purity Assessment and Component Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is predicated on the principle of passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

In the context of this compound, which is a synthetic nanophosphor likely based on a doped zinc silicate matrix, HPLC is not used to analyze the final inorganic crystalline structure directly due to its insolubility in common HPLC mobile phases. researchgate.net However, HPLC is an indispensable tool for ensuring the quality and purity of the soluble organic and organometallic precursors used in its synthesis. The presence of impurities in these starting materials can significantly impact the optical and structural properties of the final nanophosphor.

Research Findings:

The synthesis of doped zinc silicate nanophosphors often involves precursors such as zinc salts (e.g., zinc nitrate) and silicon sources (e.g., tetraethyl orthosilicate, TEOS), as well as organic chelating agents or surfactants to control particle growth. HPLC can be employed to:

Assess Precursor Purity: Analyze the purity of the organic ligands, surfactants, or silicon-containing precursors before synthesis.

Quantify Residuals: Detect and quantify any unreacted organic starting materials or soluble by-products in the final product after synthesis and purification steps.

Stability Studies: In some applications, nanoparticles are surface-functionalized with organic molecules. HPLC can be used to study the stability of these surface ligands and detect any degradation products. nih.gov

A typical HPLC method for analyzing potential organic residuals from a nanophosphor synthesis would involve dissolving a washed and dried sample of the nanophosphor in a suitable solvent system, filtering out the insoluble inorganic particles, and injecting the filtrate into the HPLC system. The separation is commonly achieved using a reverse-phase column, such as a C18 column, where a polar mobile phase is used. sielc.comjfda-online.com

Below is an illustrative table of HPLC conditions that could be used for the purity assessment of potential organic precursors or additives in the synthesis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with DAD or UV detector |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) sielc.com |

| Flow Rate | 1.0 mL/min frontiersin.org |

| Detection Wavelength | 254 nm (or dependent on the chromophore of the impurity) bohrium.com |

| Injection Volume | 20 µL jfda-online.com |

| Column Temperature | 30 °C |

X-ray Diffraction (XRD) for Crystallographic and Phase Identification

X-ray Diffraction (XRD) is a primary and non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. When a crystalline material is subjected to X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a 3D picture of the density of electrons within the crystal can be produced. This allows for the identification of the crystal phase, determination of lattice parameters, and assessment of crystallinity. youtube.com

For this compound, identified as a synthetic nanophosphor, XRD is the most critical technique for its characterization. It provides definitive information on its crystalline phase (e.g., wurtzite, α-Zn2SiO4, or β-Zn2SiO4), the degree of crystallinity, and the average crystallite size. mdpi.com

Research Findings:

Studies on Mn²⁺-doped zinc silicate nanophosphors, which are structurally analogous to this compound, extensively use XRD for phase identification. The synthesis conditions, such as annealing temperature, significantly influence the resulting crystal structure. For instance, as-synthesized materials may be amorphous, but upon heat treatment, they transform into crystalline phases. researchgate.net The two primary polymorphs of zinc silicate are the α-phase (willemite), which is thermodynamically stable, and the metastable β-phase. mdpi.com The luminescence properties, including the emission color, are highly dependent on the host crystal structure into which the dopant ions are incorporated. mdpi.com

The XRD pattern of a crystalline material is unique and acts as a "fingerprint" for that specific phase. The diffraction peaks are compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the material. For example, the α-phase of Zn₂SiO₄ corresponds to a hexagonal crystal structure, while the β-phase is reported to have an orthorhombic crystal structure. mdpi.comresearchgate.net The Scherrer equation can be applied to the broadening of the XRD peaks to estimate the average crystallite size of the nanoparticles. frontiersin.org

The following interactive data table presents typical X-ray diffraction peaks for the wurtzite (hexagonal) α-phase of zinc silicate, which is a common structure for such nanophosphors.

| Bragg Angle (2θ) ↕ | d-spacing (Å) ƕ | Miller Indices (hkl) ↕ | Crystal System ↕ |

|---|---|---|---|

| 31.6° | 2.829 | (100) | Hexagonal (Wurtzite) |

| 34.3° | 2.612 | (002) | Hexagonal (Wurtzite) |

| 36.1° | 2.486 | (101) | Hexagonal (Wurtzite) |

| 47.4° | 1.916 | (102) | Hexagonal (Wurtzite) |

| 56.4° | 1.630 | (110) | Hexagonal (Wurtzite) |

| 62.6° | 1.483 | (103) | Hexagonal (Wurtzite) |

| 67.9° | 1.379 | (112) | Hexagonal (Wurtzite) |

Data is representative for hexagonal wurtzite zinc silicate and is compiled from literature findings. frontiersin.orgfrontiersin.org

Conclusion and Future Research Directions

Synthesis of Current Academic Understandings and Key Findings for Light Yellow JN

The chemical compound "this compound" is identified primarily as a synthetic pigment. Research indicates that it belongs to the class of azo dyes, specifically a diarylide yellow pigment. sypigment.com Its chemical structure and properties are similar to other pigments in this family, such as Pigment Yellow 12, 13, and 14. sypigment.com A key aspect of this compound is its application in providing a stable light-yellow color.

Recent advancements in the synthesis of similar yellow pigments have focused on creating more environmentally friendly and economically viable processes. One improved method involves a single-stage diazotization and coupling reaction, which significantly reduces acid, alkali, and water usage compared to conventional multi-step methods. This streamlined process also allows for reactions at higher temperatures, eliminating the need for extensive cooling. The resulting pigment maintains desirable properties such as brightness, lightfastness, and thermal stability.

In the realm of material science, related yellow-emitting compounds are being explored for various applications. For instance, yellow fluorescent carbon dots have been synthesized for use in white light-emitting diodes (WLEDs). sci-hub.se These carbon dots, when combined with a blue chip, can produce white light suitable for office and outdoor illumination. sci-hub.se Additionally, research into yellow-light emitting triazole fluorophores has shown potential for applications in chemical and material science due to their aggregation-induced emission (AIE) and mechanochromic luminescence properties. nih.gov

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

Despite the existing knowledge, several gaps in the understanding and application of this compound and similar compounds remain. A significant gap exists in the comprehensive characterization of integrated landscape approaches for research, which could be applied to the study of such chemical compounds. ecologyandsociety.org There is a need for a more thorough appraisal of the potential and value of integrated research approaches to understand the broader implications of using such pigments. ecologyandsociety.org

Specific to the compound itself, while general properties are known, detailed studies on the following aspects are limited:

Quantitative Analysis of Environmental Impact: While newer synthesis methods are touted as more environmentally friendly, a detailed, quantitative life cycle assessment comparing the old and new methods is not readily available.

Long-term Stability and Degradation Products: Comprehensive studies on the long-term stability of this compound under various environmental conditions (e.g., UV radiation, humidity, chemical exposure) and the identification of its degradation products are needed.

Nanoparticle Formulations and Applications: While research exists on other yellow nanophosphors, specific research into creating and characterizing nanoparticle versions of this compound for advanced applications like high-performance coatings, specialized inks, or optoelectronic devices is an unexplored avenue.

Interdisciplinary Research: There is a lack of interdisciplinary studies that connect the material science of this compound with its potential applications in other fields, for instance, in creating smart materials that respond to environmental stimuli.

Future research should aim to fill these gaps to provide a more holistic understanding of this compound. plos.orgnu.edu

Prospective Developments in Applications and Material Science for this compound

The future for this compound and similar yellow-emitting materials appears promising, with potential advancements in both its fundamental properties and its applications.

Advanced Synthesis and Material Design: Future research will likely focus on the rational design and synthesis of novel yellow-light emitting materials with enhanced properties. nih.gov This includes developing fluorophores with higher quantum yields in both solution and solid states. nih.gov The development of materials with tunable emissions across the blue to yellow light spectrum will also be a key area of research. nih.gov Furthermore, creating materials with specialized properties like shape memory or superelasticity could open up new applications in fields like medicine and aerospace. umd.edu